![molecular formula C13H10O3 B14756914 6H-Dibenzo[d,g][1,3,6]trioxocine CAS No. 323-92-2](/img/structure/B14756914.png)
6H-Dibenzo[d,g][1,3,6]trioxocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Dibenzo[d,g][1,3,6]trioxocine is a heterocyclic compound that features a unique trioxocine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of two benzene rings fused to a central trioxocine ring, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[d,g][1,3,6]trioxocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2’-dihydroxybiphenyl with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, leading to the cyclization and formation of the trioxocine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Dibenzo[d,g][1,3,6]trioxocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
6H-Dibenzo[d,g][1,3,6]trioxocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6H-Dibenzo[d,g][1,3,6]trioxocine and its derivatives often involves interactions with specific molecular targets. For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, blocking its activity. The trioxocine ring system can also interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Dibenzo[c,e][1,2]oxaphosphinine: Similar in structure but contains a phosphorus atom.
6H-Dibenzo[b,d]thiopyran: Contains a sulfur atom instead of oxygen.
6H-Benzo[c]chromene: Features a chromene ring system.
Uniqueness
6H-Dibenzo[d,g][1,3,6]trioxocine is unique due to its trioxocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
323-92-2 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
benzo[d][1,3,6]benzotrioxocine |
InChI |
InChI=1S/C13H10O3/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13(11)16-12/h1-8H,9H2 |
InChI-Schlüssel |
PRNKYEKPAXEZIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC=CC=C2OC3=CC=CC=C3O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


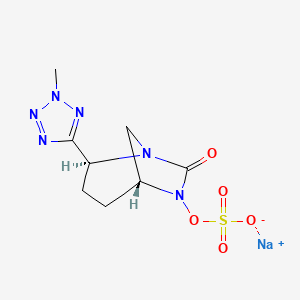


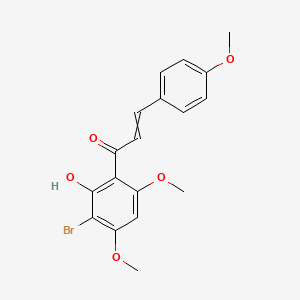


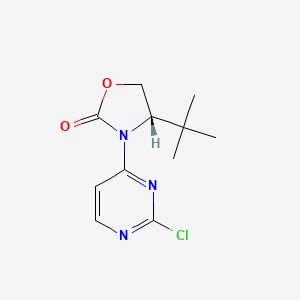
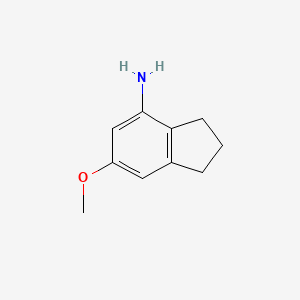
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)

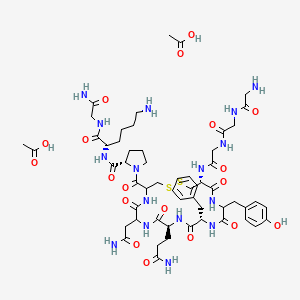

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)

